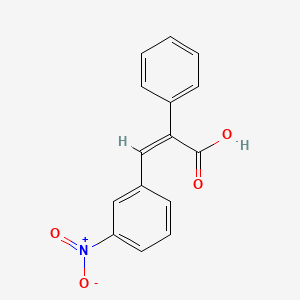

3-(3-nitrophenyl)-2-phenylacrylic acid

描述

Contextualization within Arylacrylic Acid Chemistry

Arylacrylic acids are a significant subclass of α,β-unsaturated carboxylic acids where at least one aryl group is attached to the acrylic acid backbone. The most fundamental member of this family is cinnamic acid (3-phenylacrylic acid), which consists of a benzene (B151609) ring attached to the β-carbon of the acrylic acid. These compounds and their derivatives are widely distributed in nature and are key intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. researchgate.net The introduction of substituents onto the aryl rings or the acrylic acid chain, as seen in 3-(3-nitrophenyl)-2-phenylacrylic acid, allows for the fine-tuning of the molecule's steric and electronic properties, leading to a diverse range of chemical behaviors and applications.

Significance of Nitrophenyl and Phenyl Substituents in Acrylic Acid Scaffolds

The specific substituents on the acrylic acid framework profoundly influence the molecule's properties. In this compound, two such groups are present: a phenyl group at the α-position and a 3-nitrophenyl group at the β-position.

The phenyl group at the α-position introduces significant steric bulk around the double bond and the carboxylic acid function. This steric hindrance can influence the stereoselectivity of reactions at the double bond and the reactivity of the carboxyl group.

The 3-nitrophenyl group at the β-position has a strong influence on the electronic properties of the molecule. The nitro group (NO₂) is a powerful electron-withdrawing group, which deactivates the phenyl ring towards electrophilic substitution. mdpi.com More importantly, its electron-withdrawing nature affects the entire conjugated system, influencing the acidity of the carboxylic acid and the reactivity of the carbon-carbon double bond towards nucleophilic attack. Research on related compounds has shown that the presence of a nitro group can significantly raise the brittle points of the corresponding polyacrylates. researchgate.net

Overview of Academic Research Trends in Substituted Acrylic Acids

Academic research into substituted acrylic acids is a burgeoning field, driven by the quest for new materials and biologically active compounds. A significant trend is the development of novel synthetic methodologies to create complex acrylic acid derivatives with high efficiency and stereoselectivity. scribd.com There is also a growing interest in the polymerization of these monomers to create functional polymers with tailored optical, electronic, or mechanical properties. nih.gov Furthermore, the exploration of bio-based feedstocks for the production of acrylic acids is an emerging area of green chemistry. chemspider.com Derivatives of substituted acrylic acids are being investigated for a wide range of applications, including as intermediates in the synthesis of pharmaceuticals and as components in advanced materials. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

3-(3-nitrophenyl)-2-phenylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c17-15(18)14(12-6-2-1-3-7-12)10-11-5-4-8-13(9-11)16(19)20/h1-10H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWELCBAXCALMIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21970-42-3 | |

| Record name | 3-NITRO-ALPHA-PHENYLCINNAMIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 3 Nitrophenyl 2 Phenylacrylic Acid

Classic Condensation Reactions for α,β-Unsaturated Acids

The generation of α,β-unsaturated acids from aldehydes is a well-trodden path in organic synthesis. For the target molecule, variations of the Knoevenagel and Perkin condensations are the most pertinent approaches.

The Knoevenagel condensation is a versatile method for C-C bond formation involving the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a base. nih.gov In the context of synthesizing 3-(3-nitrophenyl)-2-phenylacrylic acid, the reaction would involve 3-nitrobenzaldehyde (B41214) and a phenylacetic acid derivative (such as an ester, e.g., ethyl phenylacetate) in the presence of a catalytic amount of a base.

The reaction mechanism initiates with the deprotonation of the active methylene compound (phenylacetic acid derivative) by the base to form a carbanion or enolate. This nucleophile then attacks the carbonyl carbon of 3-nitrobenzaldehyde. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product. A variety of catalysts can be employed, ranging from simple amines like triethylamine (B128534) to more complex systems. researchgate.netorganic-chemistry.org While classic conditions often used pyridine, modern protocols favor less hazardous bases. researchgate.net The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. organic-chemistry.org

Table 1: Illustrative Knoevenagel Condensation Approach

| Reactant 1 | Reactant 2 | Catalyst Type | Product |

|---|

The Perkin reaction traditionally involves the condensation of an aromatic aldehyde with an aliphatic acid anhydride (B1165640) in the presence of the alkali salt of the corresponding acid. wikipedia.orglongdom.org This reaction yields an α,β-unsaturated aromatic acid. slideshare.net The classic Perkin reaction to produce the target molecule would theoretically use 3-nitrobenzaldehyde and phenylacetic anhydride, with sodium phenylacetate (B1230308) as the base catalyst.

A more common and practical variant, often called a modified Perkin reaction, utilizes the carboxylic acid itself (phenylacetic acid) in the presence of a different anhydride, typically acetic anhydride, and a weak base like triethylamine or an alkali acetate (B1210297). longdom.orgorgsyn.orglongdom.org In this protocol, the base generates the enolate from phenylacetic acid, which then condenses with 3-nitrobenzaldehyde. The acetic anhydride acts as a powerful dehydrating agent to drive the reaction towards the unsaturated product and may also participate in forming a mixed anhydride intermediate. longdom.org This modified approach is particularly useful for preparing α-substituted cinnamic acids. longdom.org

The primary precursors for the synthesis of this compound are unequivocally a 3-nitro-substituted benzaldehyde (B42025) and a phenylacetic acid derivative. The term "acetic acid precursors" in this specific synthesis refers more accurately to the activating role of acetic anhydride when used in conjunction with phenylacetic acid.

The key aldehyde precursor, 3-nitrobenzaldehyde, is itself synthesized via the nitration of benzaldehyde. This is typically achieved using a nitrating mixture, such as nitric acid combined with sulfuric acid, at controlled temperatures to favor the formation of the meta-isomer. chemicalbook.comprepchem.com The reaction mixture is carefully managed to prevent over-nitration or oxidation of the aldehyde group.

Phenylacetic acid, the other crucial component, provides the 2-phenyl and carboxylic acid moieties of the final product. The reaction does not proceed from acetic acid itself, as the phenyl group at the α-position is a defining feature of the target molecule's structure.

Targeted Synthesis via Substituted Benzaldehydes and Phenylacetic Acids

A direct and effective method for synthesizing α-phenylcinnamic acids involves the direct condensation of the corresponding substituted benzaldehyde with phenylacetic acid. A well-documented procedure for a closely related isomer, trans-o-nitro-α-phenylcinnamic acid, provides a clear blueprint for the synthesis of the meta-nitro variant. orgsyn.org

This synthesis involves refluxing a mixture of the nitrobenzaldehyde (in this case, 3-nitrobenzaldehyde), phenylacetic acid, acetic anhydride, and triethylamine. orgsyn.org The reaction proceeds rapidly, often within minutes. Subsequent hydrolysis of the anhydride and crystallization yields the desired product. This method is robust and generally provides good yields. orgsyn.org

Table 2: Representative Synthetic Protocol based on Modified Perkin Reaction

| Reagent | Molar Ratio / Purpose | Example Condition |

|---|---|---|

| 3-Nitrobenzaldehyde | 1.0 eq (Substrate) | Reflux |

| Phenylacetic acid | ~1.5 eq (Nucleophile) | Reflux |

| Acetic anhydride | ~5.0 eq (Dehydrating Agent) | Reflux |

| Triethylamine | ~1.0 eq (Base Catalyst) | Reflux |

| Product Yield | | Typically 70-80% orgsyn.org |

This table is adapted from a procedure for the ortho-isomer and represents a likely protocol for the meta-isomer. orgsyn.org

Optimization of Reaction Conditions and Catalyst Systems

Optimizing the synthesis of this compound focuses on maximizing yield and purity while minimizing reaction time and by-product formation. Key parameters for optimization include the choice of solvent, reaction temperature, and the specific catalytic system used.

For condensation reactions, the temperature is a critical factor; heating is generally required to drive the dehydration of the aldol (B89426) intermediate. orgsyn.org Solvents are chosen based on their ability to dissolve the reactants and their boiling point, which can control the reaction temperature. In some modified Perkin protocols, the acetic anhydride can also serve as the solvent. orgsyn.org The selection of the catalyst, whether it's a simple base for a Knoevenagel/Perkin reaction or a more complex organocatalyst, can dramatically affect reaction efficiency. organic-chemistry.orgresearchgate.net For instance, studies on related reactions have shown that catalyst loading, the use of ligands, and the presence of additives can be fine-tuned to improve outcomes. researchgate.net

In the context of the modified Perkin condensation, bases and anhydrides play distinct and crucial roles.

Bases : The base is the catalyst that initiates the reaction. In this synthesis, a tertiary amine like triethylamine or an alkali salt like sodium acetate is commonly used. wikipedia.orgorgsyn.org Its primary function is to abstract an acidic α-hydrogen from phenylacetic acid, creating a reactive nucleophilic enolate. This enolate is what attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. The strength of the base must be sufficient to deprotonate the carboxylic acid but is typically weak to avoid unwanted side reactions. longdom.org

Anhydrides : Acetic anhydride is the most frequently used anhydride in these modified protocols. longdom.orgorgsyn.org It serves multiple functions. Primarily, it is an effective dehydrating agent, removing the water molecule formed during the condensation and pushing the equilibrium towards the formation of the α,β-unsaturated product. Additionally, it can react with the initially formed aldol intermediate to create an acetate ester, which is a better leaving group in the subsequent elimination step. longdom.org It can also form a mixed anhydride with phenylacetic acid, which may then act as the active acylating agent.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Acetic anhydride |

| Benzaldehyde |

| DIPEAc (Diisopropylethylammonium acetate) |

| Ethyl phenylacetate |

| Phenylacetic acid |

| Phenylacetic anhydride |

| Piperidine (B6355638) |

| Sodium acetate |

| Sodium phenylacetate |

| 3-Nitrobenzaldehyde |

| trans-o-Nitro-α-phenylcinnamic acid |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. studymind.co.uk The synthesis of cinnamic acid derivatives, including this compound, can be efficiently achieved through classical condensation reactions enhanced by microwave irradiation. The primary routes applicable are the Perkin reaction and the Knoevenagel condensation.

The general principle involves the condensation of an aromatic aldehyde with either a carboxylic anhydride (Perkin) or a compound containing an active methylene group (Knoevenagel). For the specific synthesis of this compound, the reactants would be 3-nitrobenzaldehyde and a derivative of phenylacetic acid.

Perkin Reaction: In a microwave-assisted Perkin reaction, 3-nitrobenzaldehyde would be condensed with phenylacetic anhydride in the presence of a weak base, such as sodium acetate. researchgate.net Microwave irradiation dramatically reduces the typically long reaction times required for this condensation. researchgate.net The dielectric heating effect of microwaves efficiently heats the polar reactants and catalysts, leading to a rapid temperature increase and a significant rate enhancement. nih.gov Studies on analogous systems have shown that reaction times can be reduced from several hours under conventional reflux to mere minutes in a microwave reactor. researchgate.netlibretexts.org

Knoevenagel Condensation: The microwave-assisted Knoevenagel condensation offers another versatile and rapid route. This method involves the reaction of 3-nitrobenzaldehyde with a compound containing an active methylene group, such as phenylacetic acid or its esters, catalyzed by a base like piperidine or an amine-functionalized catalyst. researchgate.netrsc.orgnih.gov Solvent-free conditions are often possible, which aligns with the principles of green chemistry by reducing waste. achemblock.com The use of microwave irradiation in Knoevenagel condensations has been shown to be highly effective, providing products in high yields within minutes. rsc.orgunifap.br For example, the synthesis of various cinnamic acid derivatives using microwave assistance with polyphosphate ester (PPE) as a catalyst under solvent-free conditions has been reported to be highly efficient. achemblock.com

The table below summarizes the typical improvements observed when switching from conventional heating to microwave irradiation for these condensation reactions, based on findings from related syntheses.

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Perkin Reaction | 4–8 hours | 5 minutes | Often improved | researchgate.net |

| Perkin Reaction | ~3 hours | 5 minutes | - | nih.gov |

| Knoevenagel Condensation | 240 minutes | 35 minutes | Similar to improved | unifap.br |

| Knoevenagel Condensation | Several hours | 60-90 seconds | Often improved | rsc.org |

Stereoselective Synthesis and Isomer Control

The double bond in this compound is tetrasubstituted, giving rise to the possibility of (E) and (Z) geometric isomers. Furthermore, the reduction of this double bond creates a chiral center, making enantioselective strategies relevant for producing chiral derivatives.

Formation of (E) and (Z) Isomers

The spatial arrangement of the substituents around the carbon-carbon double bond defines the (E) and (Z) isomers of this compound. studymind.co.uklibretexts.org The relative stability of these isomers and the reaction mechanism of the chosen synthetic route are the primary factors determining the stereochemical outcome.

(E)-Isomer: The (E)-isomer, where the higher priority groups (the 3-nitrophenyl group and the carboxylic acid group, according to Cahn-Ingold-Prelog rules) are on opposite sides of the double bond, is generally the thermodynamically more stable and, therefore, the major product in many condensation reactions. The Perkin reaction, for instance, typically yields the (E)- or trans-cinnamic acid derivative as the predominant product. researchgate.net

(Z)-Isomer: The formation of the less stable (Z)-isomer, where the high-priority groups are on the same side, often requires specific reaction conditions or synthetic pathways. One established method to access (Z)-α,β-disubstituted acrylic acids is through the Erlenmeyer-Plöchl reaction, which proceeds via an azlactone (oxazolone) intermediate. nih.gov In a potential synthesis for the (Z)-isomer of the title compound, 3-nitrobenzaldehyde would be condensed with hippuric acid to form an oxazolone. Subsequent hydrolysis of this (Z)-configured intermediate with a mild base like aqueous potassium carbonate would yield the (Z)-acrylic acid. nih.gov The choice of base and reaction conditions in Knoevenagel-type condensations can also influence the E/Z ratio, with some catalytic systems showing a preference for the (Z)-isomer. rsc.org

The differentiation between the (E) and (Z) isomers can be readily accomplished using NMR spectroscopy, as the chemical shift of the vinylic proton is characteristically different for each isomer. researchgate.net

Enantioselective Hydrogenation Strategies (for analogous systems)

While this compound itself is achiral, its hydrogenation to 3-(3-nitrophenyl)-2-phenylpropanoic acid generates a chiral center at the α-carbon. Achieving high enantioselectivity in this transformation requires the use of chiral catalysts. The asymmetric hydrogenation of tetrasubstituted α,β-unsaturated carboxylic acids is a challenging but important field, and several successful strategies have been developed for analogous systems.

These strategies predominantly rely on transition-metal catalysts complexed with chiral ligands. The substrate, an acrylic acid derivative, coordinates to the chiral metal center, and hydrogen is delivered to one face of the double bond preferentially, leading to an excess of one enantiomer.

Key catalytic systems reported for the asymmetric hydrogenation of analogous tetrasubstituted and α-arylacrylic acids include:

Rhodium (Rh) Catalysts: Rhodium complexes featuring chiral phosphine (B1218219) ligands are widely used. For example, Rh(I) complexes with chiral secondary phosphine oxide (SPO) ligands have demonstrated high efficiency in the hydrogenation of α-arylacrylic acids, achieving excellent yields and enantiomeric excesses (up to 97% ee). rsc.org Other specialized ligands, such as those from the PhthalaPhos family, have also been effective in the Rh-catalyzed hydrogenation of related substrates. nih.gov

Ruthenium (Ru) Catalysts: Chiral Ruthenium-biaryl phosphine catalysts, such as those employing TunaPhos ligands, have been successfully used for the enantioselective hydrogenation of tetrasubstituted olefins in cyclic β-(acylamino)acrylates, achieving over 99% ee. nih.gov These systems are effective for creating both cis and trans products depending on the substrate geometry.

Iridium (Ir) Catalysts: Chiral iridium complexes, such as those with SpinPHOX ligands, have proven highly effective for the asymmetric hydrogenation of (E)-2-(hydroxymethyl)-3-arylacrylic acids, yielding products with up to 95% ee. researchgate.net The presence of a base like triethylamine is often crucial for achieving high conversion and enantioselectivity. researchgate.net

Nickel (Ni) Catalysts: More recently, catalysts based on earth-abundant metals like nickel have gained attention. Highly enantioselective Ni-catalyzed hydrogenation of β,β-disubstituted acrylic acids has been achieved using chiral phosphine ligands like Ph-BPE, affording chiral carboxylic acids with up to 99% ee. rsc.org

The table below presents a selection of catalyst systems and their reported performance in the asymmetric hydrogenation of analogous unsaturated acid systems.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Rh(I)-SPO Complex | α-Arylacrylic acids | Up to 97% | rsc.org |

| Ru-C3-TunaPhos | Cyclic β-(acylamino)acrylates (tetrasubstituted) | Up to >99% | nih.gov |

| Ir-SpinPHOX Complex | (E)-2-(hydroxymethyl)-3-arylacrylic acids | Up to 95% | researchgate.net |

| Ni-Ph-BPE Complex | β,β-Disubstituted acrylic acids | Up to 99% | rsc.org |

| Rh-ArcPhos Complex | Cyclic dehydroamino acid derivatives (tetrasubstituted) | Up to 96% | rsc.org |

These examples demonstrate that by selecting an appropriate chiral catalyst and optimizing reaction conditions, the reduction of this compound could likely be controlled to produce a desired enantiomer of the corresponding propanoic acid with high purity.

Esterification Reactions

Esterification of the carboxylic acid moiety in this compound is a fundamental transformation that modifies its polarity and reactivity. This process is typically achieved through acid-catalyzed reaction with an alcohol or by conversion to a more reactive acyl halide or anhydride followed by reaction with an alcohol.

Synthesis of Alkyl Esters (e.g., Ethyl Esters)

The synthesis of alkyl esters, such as ethyl 3-(3-nitrophenyl)-2-phenylacrylate, is a common derivatization. While direct Fischer esterification—reacting the carboxylic acid with an excess of the alcohol (e.g., ethanol) in the presence of a strong acid catalyst like sulfuric acid—is a standard method, other approaches can also be employed. These alternative methods are particularly useful if the starting acid is sensitive to strong acids or high temperatures.

One common synthetic route to related ethyl nitro-substituted phenylacrylates involves the reaction of a substituted benzaldehyde with an appropriate phosphonate (B1237965) ylide in a Horner-Wadsworth-Emmons reaction or with an acetate derivative in a Knoevenagel or Perkin condensation, followed by esterification if necessary. For instance, the synthesis of ethyl (2E)-3-(4-nitrophenyl)acrylate often starts from 4-nitrobenzaldehyde (B150856) and ethyl bromoacetate. chemicalbook.com However, for the direct esterification of this compound, the following general procedure is applicable.

General Esterification Procedure: A solution of this compound in an excess of the desired alcohol (e.g., ethanol) is treated with a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid). The mixture is heated under reflux for several hours, with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the excess alcohol is removed under reduced pressure, and the residue is neutralized with a weak base, extracted with an organic solvent, and purified by column chromatography or recrystallization to yield the pure ester.

The resulting esters, such as ethyl (E)-3-(3-nitrophenyl)prop-2-enoate, are valuable intermediates in further synthetic applications. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Ethanol (B145695) | H₂SO₄ (catalytic) | Ethyl 3-(3-nitrophenyl)-2-phenylacrylate |

| This compound | Methanol | H₂SO₄ (catalytic) | Methyl 3-(3-nitrophenyl)-2-phenylacrylate |

Investigations into Isomerization during Esterification

The double bond in this compound can exist as either the (E) or (Z) isomer. During esterification, particularly under acidic or basic conditions and with prolonged heating, there is a potential for isomerization to occur, leading to a mixture of (E)- and (Z)-esters. The (E)-isomer, where the bulky phenyl and nitrophenyl groups are on opposite sides of the double bond, is generally the more thermodynamically stable isomer.

Studies on related cinnamic acid systems have shown that the equilibrium between (E) and (Z) isomers can be influenced by the reaction conditions. For instance, photochemical conditions can often be used to enrich the (Z)-isomer, while thermal conditions tend to favor the more stable (E)-isomer. In the context of esterification, the reaction conditions should be carefully controlled to maintain the desired stereochemistry. Milder esterification methods, such as using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can often minimize isomerization by avoiding harsh acidic or basic environments.

Amidation Reactions

The conversion of the carboxylic acid group of this compound into an amide is a significant transformation for creating a diverse range of derivatives with potential applications in materials science and medicinal chemistry. This is typically achieved by activating the carboxylic acid and then reacting it with a primary or secondary amine.

Formation of Acrylamide (B121943) Derivatives

The synthesis of the parent acrylamide, 3-(3-nitrophenyl)-2-phenylacrylamide, involves the reaction of the activated acrylic acid with ammonia (B1221849) or an ammonia equivalent. A common method for this transformation is the conversion of the carboxylic acid to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of ammonia.

Alternatively, peptide coupling reagents can be used for a one-pot synthesis. For example, the acrylic acid can be treated with a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) to form a reactive acylimidazole intermediate, which then reacts with ammonia to yield the desired acrylamide. The synthesis of poly(3-nitrophenyl)acrylamide has been reported, indicating the accessibility of the monomeric acrylamide for polymerization. researchgate.net

Synthesis of Carboxamide Derivatives

The synthesis of N-substituted carboxamide derivatives involves reacting the activated this compound with a primary or secondary amine. The choice of the amine determines the nature of the substituent on the amide nitrogen.

A general and effective method for the synthesis of these derivatives involves the use of a coupling agent. For the synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) acrylamides, a method utilizing phosphorus oxychloride (POCl₃) and triethylamine in chloroform (B151607) has been described. researchgate.net In this procedure, the substituted cinnamic acid is mixed with the amine, and the coupling is initiated by the addition of POCl₃ at a low temperature. researchgate.net

General Amidation Procedure: To a solution of this compound and the desired amine in a suitable aprotic solvent (e.g., dichloromethane (B109758) or DMF), a coupling reagent (e.g., HATU, HBTU, or EDC with HOBt) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) are added. The reaction is stirred at room temperature until completion, as monitored by TLC. The work-up typically involves washing with aqueous acid and base to remove unreacted starting materials and byproducts, followed by purification of the product by column chromatography or recrystallization.

| Starting Material | Reagent 1 | Reagent 2 | Product |

| This compound | Aniline | HATU, DIPEA | N-phenyl-3-(3-nitrophenyl)-2-phenylacrylamide |

| This compound | Benzylamine | EDC, HOBt | N-benzyl-3-(3-nitrophenyl)-2-phenylacrylamide |

| This compound | Piperidine | SOCl₂, then Piperidine | 1-(3-(3-nitrophenyl)-2-phenylacryloyl)piperidine |

Organometallic Derivatives

The synthesis of organometallic derivatives of this compound is a less explored area of its chemistry. The carboxylic acid functionality and the aromatic rings provide potential sites for coordination with metal centers. The formation of metal carboxylate complexes is a straightforward possibility, where the carboxylate group acts as a ligand to a variety of metal ions. These complexes can have interesting structural and catalytic properties.

Furthermore, the phenyl rings could potentially undergo cyclometalation reactions with transition metals like palladium, platinum, or rhodium, forming stable C-M bonds. However, based on available literature, there are no specific reports detailing the synthesis and characterization of organometallic complexes where this compound or its simple derivatives act as the primary ligand. Research in this area could lead to novel catalysts or materials with unique photophysical properties. The study of organometallic platinum(II) photosensitizers has been conducted on related phenyl-substituted heterocyclic ligands, but not directly on this acrylic acid derivative. nih.gov

Synthesis of Organotin(IV) Complexes

The carboxyl group of this compound serves as a reactive site for the synthesis of organotin(IV) carboxylates. These compounds are of significant interest due to their diverse structural chemistry and potential applications. nih.gov The general synthesis of these complexes involves the reaction of the carboxylic acid with an appropriate organotin(IV) precursor.

Two primary methods are commonly employed for the synthesis of organotin(IV) derivatives from carboxylic acids:

Reaction with Organotin(IV) Oxides or Hydroxides: This method involves refluxing stoichiometric amounts of this compound with the corresponding di- or triorganotin(IV) oxide or hydroxide. The reaction typically proceeds with the elimination of water, driving the formation of the organotin carboxylate. nih.gov

Reaction with Organotin(IV) Halides: An alternative route involves the initial conversion of the carboxylic acid to its sodium or potassium salt. This salt is then reacted with an organotin(IV) chloride in a suitable solvent, such as toluene (B28343) or methanol. nih.govnih.gov The precipitation of sodium or potassium chloride facilitates the isolation of the desired organotin(IV) complex. researchgate.net

These synthetic strategies can be tailored to produce mono-, di-, and triorganotin(IV) complexes with the general formulas RSnL₃, R₂SnL₂, and R₃SnL, where 'R' represents an alkyl or aryl group and 'L' is the deprotonated carboxylate ligand of this compound. nih.govnih.gov The resulting complexes are often air-stable crystalline solids soluble in common organic solvents. nih.govnih.gov

Table 1: General Synthetic Methods for Organotin(IV) Carboxylates

| Method | Reactants | General Equation | Conditions |

| Oxide/Hydroxide Method | Carboxylic Acid + Organotin(IV) Oxide/Hydroxide | 2 R'COOH + R₂SnO → R₂Sn(OOCR')₂ + H₂O | Reflux in a suitable solvent (e.g., Toluene) |

| Alkali Metal Salt Method | Carboxylic Acid Salt + Organotin(IV) Halide | R'COONa + R₃SnCl → R₃Sn(OOCR') + NaCl | Reaction in a suitable solvent (e.g., Toluene, Methanol) |

Note: R'COOH represents the carboxylic acid, and R is an alkyl or aryl group attached to the tin atom.

Structural and Coordination Chemistry of Metal Derivatives

The coordination chemistry of metal derivatives of this compound is primarily dictated by the interaction between the metal center and the carboxylate group. Organotin(IV) carboxylates, in particular, exhibit a rich and diverse structural chemistry. nih.gov

The carboxylate ligand can coordinate to the tin atom in several modes, most commonly as a monodentate or a bidentate ligand. The difference in the symmetric and asymmetric stretching frequencies (Δν) of the carboxylate group in the FT-IR spectrum is a valuable diagnostic tool to determine the coordination mode. bsmiab.org

Structural elucidation of these metal complexes is typically achieved through a combination of spectroscopic techniques:

FT-IR Spectroscopy: Confirms the coordination of the carboxylate group to the metal center by observing the shifts in the C=O stretching frequencies and the appearance of Sn-O and Sn-C bonds in the far-IR region. bsmiab.orgrsc.org

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn): Provides detailed information about the structure of the complex in solution. The ¹¹⁹Sn NMR chemical shift is particularly sensitive to the coordination number and geometry of the tin atom. nih.govrsc.org

X-ray Crystallography: Offers unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. rsc.orgescholarship.org

For triorganotin(IV) carboxylates (R₃SnL), a trigonal bipyramidal geometry is common, where the three organic groups occupy the equatorial positions and the carboxylate ligand and another coordinating atom (if present) occupy the axial positions. nih.govresearchgate.net Diorganotin(IV) dicarboxylates (R₂SnL₂) often adopt a distorted octahedral geometry. mdpi.com The presence of the electron-withdrawing nitro group on the phenyl ring can influence the electronic properties and stability of the resulting metal complexes. nih.govresearchgate.net

Table 2: Structural Characterization of Metal Carboxylate Complexes

| Technique | Information Provided | Common Geometries |

| X-ray Crystallography | Precise bond lengths, angles, and 3D structure. | Trigonal Bipyramidal, Octahedral. rsc.orgmdpi.com |

| ¹¹⁹Sn NMR Spectroscopy | Coordination number and geometry of the tin atom. | - |

| FT-IR Spectroscopy | Carboxylate coordination mode (monodentate, bidentate), M-O and M-C bonds. | - |

| Mass Spectrometry | Molecular weight and fragmentation patterns. | - |

Hydrazone/Hydrazide Formation

The carboxylic acid functionality of this compound can be readily derivatized using 3-nitrophenylhydrazine (B1228671) (3-NPH). This reaction is a well-established method for chemical labeling of carboxylic acids, particularly for analytical purposes. slu.senih.gov The derivatization proceeds by forming a stable hydrazide linkage.

The reaction is typically carried out in an aqueous/organic solvent mixture and requires a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxyl group. researchgate.netresearchgate.net The activated carboxyl group then reacts with the nucleophilic nitrogen of the 3-NPH to form the corresponding 3-nitrophenylhydrazide derivative. This process is generally rapid and can be performed under mild conditions. researchgate.net

Derivatization with 3-NPH is a powerful strategy to enhance the analytical detection of carboxylic acids like this compound, especially when using liquid chromatography-mass spectrometry (LC-MS/MS). slu.senih.gov Carboxylic acids are often polar and ionic, which can lead to poor retention on reversed-phase LC columns and inefficient ionization in the mass spectrometer.

The key advantages of 3-NPH derivatization for LC-MS/MS analysis include:

Improved Sensitivity: The introduction of the nitrophenyl group significantly enhances the ionization efficiency in negative ion mode electrospray ionization (ESI), leading to much lower detection limits. slu.senih.gov

Enhanced Chromatographic Retention: The derivatization increases the hydrophobicity of the analyte, resulting in better retention and separation on reversed-phase columns. nih.gov

Structural Confirmation: The derivatized species produce characteristic fragmentation patterns in tandem mass spectrometry (MS/MS), which can be used for confident identification and quantification via multiple reaction monitoring (MRM). slu.seresearchgate.net

This methodology has proven effective for the quantification of various carboxylic acids in complex biological matrices, allowing for detection at picomolar to femtomole levels. nih.govresearchgate.net The use of stable isotope-labeled 3-NPH (e.g., ¹³C₆-3NPH) allows for the creation of internal standards, enabling highly accurate and precise quantification by compensating for matrix effects and variations in ionization. researchgate.net

Table 3: Analytical Advantages of 3-NPH Derivatization for LC-MS/MS

| Feature | Without Derivatization | With 3-NPH Derivatization |

| LC Retention (Reversed-Phase) | Poor | Good nih.gov |

| Ionization Efficiency (ESI) | Low | High slu.se |

| Sensitivity | Low | High (pM to fmol levels) nih.gov |

| Quantification | Prone to matrix effects | Accurate and precise with isotopic labels researchgate.net |

Photochemical Transformations

As a derivative of cinnamic acid, this compound is susceptible to photochemical transformations, most notably [2+2]-photodimerization reactions. digitellinc.com This class of reactions involves the irradiation of the alkene moieties of two molecules with UV light, leading to the formation of a cyclobutane (B1203170) ring. These reactions are a direct and efficient method for constructing four-membered rings and synthesizing substituted cyclobutane products, such as β-truxinic acid analogues. digitellinc.combilkent.edu.tr

The outcome of the photodimerization is highly dependent on the reaction conditions. In solution, the irradiation of cinnamic acid derivatives often leads to a complex mixture of products due to competing cis-trans isomerization. digitellinc.combilkent.edu.tr To achieve high regio- and diastereoselectivity, these reactions are often performed in the solid state or by using template-directed synthesis.

According to Schmidt's topochemical principles, for a [2+2] cycloaddition to occur in the solid state, the alkene double bonds of adjacent molecules in the crystal lattice must be parallel and within a certain proximity (approximately 3.5–4.2 Å). bilkent.edu.tr When these geometric criteria are met, irradiation can lead to the formation of a single diastereomer in high yield. bilkent.edu.tr

An alternative approach to control the stereochemical outcome is the use of covalent templates. For instance, reacting two molecules of a cinnamic acid derivative with a bifunctional molecule like 1,8-naphthalenediol can pre-organize the alkenes in the correct orientation for a selective intramolecular [2+2] cycloaddition upon irradiation. digitellinc.combilkent.edu.tr The template can then be removed by hydrolysis to yield the pure cyclobutane product. digitellinc.com These methods represent a powerful strategy for the controlled synthesis of both symmetrical and unsymmetrical cyclobutanes. bilkent.edu.tr

Derivatization Strategies and Synthetic Transformations of 3 3 Nitrophenyl 2 Phenylacrylic Acid

Template-Directed Cycloaddition Studies

The strategic derivatization of 3-(3-nitrophenyl)-2-phenylacrylic acid can be achieved through various synthetic transformations, with template-directed cycloaddition reactions representing a sophisticated approach to achieve high regio- and stereoselectivity. This method is particularly valuable for the synthesis of complex cyclobutane (B1203170) structures, which are key components in various pharmacologically active compounds and materials. The core principle of template-directed synthesis involves the use of a molecular scaffold to pre-organize the reactant molecules, thereby dictating the outcome of the reaction.

In the context of this compound, a cinnamic acid derivative, template-directed [2+2] photodimerization is a powerful tool for creating specific cyclobutane isomers. digitellinc.com Cinnamic acids and their derivatives have been shown to undergo [2+2] cycloaddition reactions under photochemical conditions, but these reactions often yield a complex mixture of isomers when performed in solution. digitellinc.com To overcome this lack of selectivity, covalent templates such as 1,8-dihydroxynaphthalene can be employed. digitellinc.comthieme-connect.comnih.gov

The general strategy involves the esterification of the cinnamic acid derivative, in this case, this compound, with the template molecule. This brings two molecules of the acrylic acid into close proximity and in a specific orientation. Upon irradiation with UV light, the two alkene moieties undergo a [2+2] cycloaddition to form a cyclobutane ring. The template holds the reactants in a parallel alignment, which favors the formation of a specific diastereomer of the cyclobutane product. digitellinc.com After the cycloaddition, the template can be cleaved, typically through hydrolysis, to release the desired cyclobutane derivative and allow for the recovery of the template molecule, contributing to the efficiency and sustainability of the process. digitellinc.com

This methodology allows for both the homodimerization of two identical cinnamic acid derivatives and the heterodimerization of two different ones. thieme-connect.comnih.gov For this compound, this would enable the synthesis of symmetrical cyclobutanes or, by reacting it with another cinnamic acid derivative on the template, unsymmetrical cyclobutanes with controlled stereochemistry. digitellinc.comthieme-connect.com The use of such templates ensures that the reaction proceeds with high regio- and diastereocontrol, which is often difficult to achieve through untemplated reactions in solution. digitellinc.com

The research in this area has demonstrated that the photochemical [2+2] cycloadditions of cinnamic acid derivatives attached to a 1,8-dihydroxynaphthalene template can proceed successfully in both the solid state and in solution, often with high yields. thieme-connect.comnih.gov The resulting cycloadducts can then be readily detached from the template. nih.gov This approach provides a reliable pathway to symmetrical and unsymmetrical β-truxinic acid analogues, which are a class of cyclobutane dicarboxylic acids. nih.gov

| Reactant | Template | Reaction Type | Expected Product | Control |

| This compound | 1,8-Dihydroxynaphthalene | Photochemical [2+2] Cycloaddition | Symmetrical β-truxinic acid derivative | High Regio- and Diastereocontrol |

| This compound + another Cinnamic Acid derivative | 1,8-Dihydroxynaphthalene | Photochemical [2+2] Cycloaddition | Unsymmetrical β-truxinic acid derivative | High Regio- and Diastereocontrol |

Advanced Spectroscopic and Crystallographic Characterization of 3 3 Nitrophenyl 2 Phenylacrylic Acid and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insight into the functional groups and bonding arrangements within a molecule. For 3-(3-nitrophenyl)-2-phenylacrylic acid, these methods are crucial for identifying the characteristic vibrations associated with its carboxylic acid, nitro, and phenyl moieties.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrational transitions. The spectrum for this compound is expected to exhibit several key absorption bands corresponding to its distinct functional groups. The carboxylic acid group would be identifiable by a very broad O-H stretching band, typically observed between 2500 and 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimeric structures common in carboxylic acids. nih.gov The carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated as a strong, sharp band in the region of 1700-1725 cm⁻¹. Conjugation with the adjacent carbon-carbon double bond may shift this absorption to a slightly lower wavenumber. nih.gov

The nitro group (NO₂) introduces strong and characteristic absorptions. An asymmetric stretching vibration is expected around 1520-1540 cm⁻¹, and a symmetric stretching vibration is anticipated near 1340-1360 cm⁻¹. The presence of two phenyl rings and the acrylic C=C bond will contribute to absorptions in the aromatic and double-bond region of the spectrum. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the rings are found in the 1450-1600 cm⁻¹ range. The stretching of the acrylic C=C bond is expected as a band of variable intensity around 1620-1640 cm⁻¹.

Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | Phenyl Rings | > 3000 | Medium |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong |

| C=C Stretch | Alkene | 1620 - 1640 | Medium |

| C=C Stretch | Aromatic Rings | 1450 - 1600 | Medium-Strong |

| Asymmetric NO₂ Stretch | Nitro Group | 1520 - 1540 | Strong |

| Symmetric NO₂ Stretch | Nitro Group | 1340 - 1360 | Strong |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |

| O-H Bend | Carboxylic Acid | ~920 | Broad, Medium |

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy serves as a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic laser light. While polar groups like C=O show strong IR bands, non-polar or symmetric bonds often produce strong signals in Raman spectra. For this compound, the C=C bonds of the phenyl rings and the acrylic backbone are expected to yield intense Raman bands. The symmetric stretching vibration of the nitro group is also typically a prominent feature in the Raman spectrum. In contrast, the O-H stretching of the carboxylic acid, which is overwhelmingly dominant in the IR spectrum, is generally weak in the Raman spectrum. This complementarity is invaluable for a complete vibrational analysis. nih.gov

Expected FT-Raman Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Phenyl Rings | > 3000 | Strong |

| C=C Stretch | Alkene | 1620 - 1640 | Strong |

| C=C Stretch | Aromatic Rings | 1580 - 1600 | Strong |

| Symmetric NO₂ Stretch | Nitro Group | 1340 - 1360 | Strong |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon and proton framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a definitive structural assignment can be made.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound would provide a wealth of structural information. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm. nih.gov The protons on the two phenyl rings and the single vinylic proton will resonate in the aromatic region, generally between 7.0 and 8.5 ppm.

The specific substitution patterns will dictate the complexity of these signals. The protons on the monosubstituted phenyl ring (attached at C2) would likely appear as a multiplet. The protons on the 3-nitrophenyl ring will show a distinct pattern influenced by the nitro group's strong electron-withdrawing and meta-directing nature. One would expect to see signals for the protons at positions 2, 4, 5, and 6 of this ring, with splitting patterns determined by their coupling to adjacent protons. The vinylic proton, being part of the conjugated system, would also be found in this aromatic region.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Environment | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | Carboxylic Acid | 10.0 - 13.0 | Broad Singlet |

| H-2', H-6' (of 3-nitrophenyl) | Aromatic | 7.5 - 8.5 | Multiplet |

| H-4', H-5' (of 3-nitrophenyl) | Aromatic | 7.5 - 8.5 | Multiplet |

| Phenyl H (of 2-phenyl) | Aromatic | 7.2 - 7.6 | Multiplet |

| Vinylic H | Alkene | 7.0 - 8.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, a total of 15 distinct carbon signals are expected, corresponding to the 15 carbon atoms in its structure (9 from the acrylic backbone and two phenyl rings, plus 6 from the second phenyl ring). The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, typically appearing between 165 and 175 ppm. researchgate.net The carbons of the two aromatic rings and the two olefinic carbons will resonate in the 120-150 ppm range. The carbon atom attached to the nitro group (C-3 of the nitrophenyl ring) would be significantly influenced by the substituent, as would the other carbons in that ring. The specific chemical shifts provide a detailed electronic map of the molecule.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Functional Group | Expected Chemical Shift (δ, ppm) |

| C=O | Carboxylic Acid | 165 - 175 |

| C-NO₂ | Aromatic | ~148 |

| C-H and C-C (Aromatic/Alkene) | Aromatic/Alkene | 120 - 145 |

| Quaternary Carbons (Aromatic) | Aromatic | 130 - 140 |

Heteronuclear NMR (e.g., ¹¹⁹Sn NMR for organotin derivatives)

When this compound is used as a ligand to form organotin(IV) derivatives, ¹¹⁹Sn NMR spectroscopy becomes a powerful tool for probing the coordination environment around the central tin atom. researchgate.net The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry at the tin center.

Generally, an increase in the coordination number of the tin atom from four to five, six, or seven results in a significant upfield shift (to more negative ppm values) of the ¹¹⁹Sn signal. For triorganotin(IV) derivatives (R₃SnL), where L is the carboxylate, a four-coordinate tetrahedral geometry in non-coordinating solvents is common, leading to chemical shifts in a downfield region. For diorganotin(IV) derivatives (R₂SnL₂), the carboxylate ligands can act as bidentate or bridging ligands, leading to five- or six-coordinate geometries (trigonal bipyramidal or octahedral), which are characterized by ¹¹⁹Sn signals at much higher fields (more negative δ values) compared to the four-coordinate species. researchgate.net Thus, ¹¹⁹Sn NMR provides direct evidence of the structural nature of these derivatives in solution.

General ¹¹⁹Sn NMR Chemical Shift Ranges for Organotin(IV) Carboxylates

| Coordination Number | Geometry | Expected Chemical Shift (δ, ppm) |

| 4 | Tetrahedral | +200 to -60 |

| 5 | Trigonal Bipyramidal | -90 to -200 |

| 6 | Octahedral | -210 to -400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

The electronic absorption characteristics of this compound are determined by the conjugated system spanning the phenyl and acrylic acid moieties, which is further influenced by the electron-withdrawing nitro group. The UV-Vis spectrum is expected to exhibit characteristic absorption bands corresponding to π-π* transitions within this extended chromophore.

In related α,β-unsaturated carbonyl compounds, such as cinnamic acid and its derivatives, the primary absorption bands are typically observed in the UV region. For instance, trans-cinnamic acid in ethanol (B145695) shows a strong absorption maximum (λmax) around 270-280 nm. The introduction of a nitro group onto the phenyl ring generally leads to a bathochromic (red) shift of the absorption maxima. This effect is due to the extension of the conjugated system and the electronic perturbation induced by the -NO2 group. For nitro-aromatic compounds, distinct absorption bands related to the nitro group can also appear. researchgate.net

Fluorescence properties are intrinsically linked to the molecular structure and the efficiency of non-radiative decay pathways. Many nitro-aromatic compounds exhibit weak fluorescence or are non-fluorescent due to efficient intersystem crossing to the triplet state, a phenomenon often promoted by the nitro group. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a key parameter in evaluating a compound's emissive properties. For many organic fluorophores, quantum yields can range from near 0 to almost 1. researchgate.netnih.gov However, for compounds like this compound, the presence of the nitro group would be expected to significantly quench fluorescence, leading to a very low quantum yield. nih.gov

Table 1: Comparison of UV-Vis Absorption Data for Related Cinnamic Acid Derivatives

| Compound | Solvent | λmax (nm) | Notes |

|---|---|---|---|

| trans-Cinnamic acid | Ethanol | ~273 | Parent compound, data from NIST WebBook. nist.gov |

| 3-Nitrocinnamic acid | Not Specified | - | Expected bathochromic shift compared to cinnamic acid. |

| (2E)-3-[4-(dimethylamino)phenyl]acrylaldehyde | Ethanol | ~400 | Illustrates significant red-shift with a strong donor group. chalmers.se |

| This compound | Not Specified | Predicted >280 | Expected shift due to nitro group and extended conjugation. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the fragmentation pathways of organic molecules. For this compound (C₁₅H₁₁NO₄), the expected monoisotopic mass is approximately 269.0688 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, allowing for the unambiguous determination of the elemental formula.

The fragmentation of cinnamic acids and their derivatives under electron ionization (EI) typically involves characteristic losses. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). libretexts.org The presence of the nitro group introduces additional fragmentation pathways, such as the loss of •NO (M-30), •NO₂ (M-46), or other small neutral molecules.

The fragmentation of this compound would likely proceed through several key steps:

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is a common fragmentation for acrylic acids.

Loss of Nitro Group: Cleavage of the C-N bond can lead to the loss of •NO₂ (46 Da).

McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible for this specific structure, related rearrangements can occur in similar unsaturated systems. youtube.com

Analysis of the ortho-isomer, 3-(o-nitrophenyl)-2-phenylacrylic acid, shows a molecular ion at m/z 269, confirming the expected molecular weight for this class of isomers. nih.gov The fragmentation pattern of the parent compound, trans-cinnamic acid, is dominated by peaks corresponding to the loss of the carboxyl group and subsequent rearrangements of the phenyl-ethenyl cation. nist.gov

Table 2: Predicted HRMS Data and Potential Fragments for this compound

| Ion Formula | Fragment Description | Calculated Mass (m/z) |

|---|---|---|

| [C₁₅H₁₁NO₄]⁺ | Molecular Ion (M⁺) | 269.0688 |

| [C₁₅H₁₀NO₄]⁺ | [M-H]⁺ | 268.0610 |

| [C₁₄H₁₁NO₂]⁺ | [M-COOH]⁺ | 225.0790 |

| [C₁₅H₁₁O₂]⁺ | [M-NO₂]⁺ | 223.0759 |

| [C₉H₇O₂]⁺ | Cinnamic acid fragment | 147.0446 |

| [C₇H₅]⁺ | Tropylium ion | 91.0548 |

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides a robust model for its expected solid-state conformation. For example, the crystal structure of its positional isomer, 3-(4-nitrophenyl)-2-phenylacrylic acid, has been investigated. researchgate.net In general, cinnamic acid derivatives often crystallize in centrosymmetric space groups. researchgate.net The molecule is expected to be nearly planar with respect to the cinnamic acid core, although the two phenyl rings are likely to be twisted relative to each other to minimize steric hindrance. In the related 3-(2-Fluorophenyl)-2-phenylacrylic acid, the two benzene (B151609) rings are observed to be approximately perpendicular. whitman.edu

The crystal packing of this compound is anticipated to be dominated by strong hydrogen bonds and other non-covalent interactions. In virtually all crystalline carboxylic acids, the primary and most robust supramolecular synthon is the hydrogen-bonded dimer formed between the carboxyl groups of two adjacent molecules (O-H···O). nih.govcore.ac.ukiucr.org

Beyond this primary interaction, the supramolecular assembly is directed by weaker interactions, including:

C-H···O Hydrogen Bonds: These interactions, involving the carbonyl oxygen and aromatic or vinylic C-H donors, serve to link the primary dimers into sheets or more complex three-dimensional networks. nih.goviucr.org

π-π Stacking: The aromatic phenyl rings facilitate stacking interactions. The presence of the electron-withdrawing nitro group and the electron-rich phenyl ring can lead to donor-acceptor type π-π interactions, which significantly influence the crystal packing. researchgate.net

Nitro Group Interactions: The oxygen atoms of the nitro group are excellent hydrogen bond acceptors and can participate in C-H···O(nitro) interactions, further stabilizing the crystal lattice. rsc.org

Table 3: Common Intermolecular Interactions in Cinnamic Acid Derivatives

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

|---|---|---|---|

| Strong Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | Forms centrosymmetric dimers. nih.goviucr.org |

| Weak Hydrogen Bond | Aromatic C-H | Carboxyl C=O | Links dimers into layers or chains. nih.goviucr.org |

| Weak Hydrogen Bond | Aromatic C-H | Nitro O | Cross-linking between molecules. rsc.org |

| π-π Stacking | Phenyl Ring | Phenyl/Nitrophenyl Ring | Stabilizes layered structures. researchgate.net |

The nature and position of substituents on the phenyl rings can dramatically alter the intermolecular interactions, leading to changes in crystal symmetry. The formation of noncentrosymmetric (NCS) crystal structures is of particular interest for materials with applications in nonlinear optics (NLO), such as second-harmonic generation (SHG).

Research on derivatives of 3-(4-nitrophenyl)-2-phenylacrylic acid has shown that chemical modification can disrupt the typical centrosymmetric packing and favor the formation of NCS structures. researchgate.net The introduction of bulky groups or specific functional groups that promote alternative hydrogen bonding schemes can frustrate the formation of the common centrosymmetric dimer. For instance, converting the carboxylic acid to an ester or an amide derivative changes the hydrogen bonding potential (eliminating the strong donor) and can lead to a different, potentially noncentrosymmetric, supramolecular assembly. researchgate.net The position of the nitro group is also critical; the meta-position, as in the title compound, results in a different molecular dipole moment compared to the para-substituted isomer, which in turn affects the electrostatic interactions that guide crystal packing. mdpi.com The competition between the formation of strong centrosymmetric hydrogen-bonded dimers and other packing forces ultimately determines whether a centrosymmetric or noncentrosymmetric space group is adopted. researchgate.net

Computational and Theoretical Investigations of 3 3 Nitrophenyl 2 Phenylacrylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule from first principles.

The initial step in a computational study involves the optimization of the molecule's geometry. Using Density Functional Theory (DFT), a computational method that models electron correlation, the most stable three-dimensional arrangement of the atoms in 3-(3-nitrophenyl)-2-phenylacrylic acid would be determined. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation of the molecule. The resulting optimized structure would provide crucial data on the planarity of the acrylic acid backbone and the relative orientations of the phenyl and nitrophenyl rings.

A hypothetical data table of selected optimized geometrical parameters for the most stable conformer of this compound is presented below.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=C (acrylic) | 1.345 | - | - |

| C-C (phenyl) | 1.390 | - | - |

| C-N (nitro) | 1.475 | - | - |

| C-O (carboxyl) | 1.350 | - | - |

| C=O (carboxyl) | 1.210 | - | - |

| C-C-C (backbone) | - | 125.0 | - |

| O-C=O (carboxyl) | - | 123.0 | - |

| Phenyl Ring/Acrylic Plane | - | - | 45.0 |

| Nitrophenyl Ring/Acrylic Plane | - | - | 30.0 |

Note: The data in this table is hypothetical and serves as an illustration of typical results from a DFT geometry optimization.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A widely used and robust combination for organic molecules is the B3LYP hybrid functional with a Pople-style basis set, such as 6-311++G(d,p). The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange and correlation. The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the electron distribution. The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing weakly bound electrons and anions, while the "(d,p)" denotes the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, allowing for more accurate modeling of bond angles and anisotropies in electron density.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO would likely be localized on the more electron-rich phenylacrylic acid moiety, while the LUMO would be expected to be centered on the electron-withdrawing nitrophenyl group.

A hypothetical table of calculated molecular orbital energies is shown below.

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -2.80 |

| HOMO-LUMO Gap (ΔE) | 3.70 |

Note: The data in this table is hypothetical and represents typical values for a molecule of this type.

Electron Density and Intermolecular Interaction Studies

The distribution of electron density in a molecule dictates its electrostatic potential and how it will interact with other molecules. For this compound, the electron-withdrawing nitro group would create a region of lower electron density (electrophilic character) on the nitrophenyl ring. Conversely, the carboxylic acid group and the phenyl ring would be regions of higher electron density (nucleophilic character). These features would govern the potential for intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and π-π stacking interactions between the aromatic rings. These interactions are crucial in determining the crystal packing and solid-state properties of the compound.

Atoms in Molecules (AIM) Topological Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to partition a molecule into atomic basins. This analysis reveals the nature of chemical bonds and intermolecular interactions through the properties of bond critical points (BCPs), such as electron density (ρ) and its Laplacian (∇²ρ).

While specific AIM topological analysis data for this compound is not extensively documented in publicly available literature, the principles of AIM can be applied to understand its bonding characteristics. For instance, in a study of the structurally similar N-(3-nitrophenyl)cinnamamide, AIM analysis would be expected to characterize the covalent bonds within the phenyl rings, the acrylic acid backbone, and the nitro group. The analysis would likely reveal the partially covalent and partially electrostatic nature of the C-N and N-O bonds in the nitro group. Furthermore, AIM can be employed to identify and characterize intramolecular and intermolecular hydrogen bonds, which are crucial for understanding the crystal packing and conformational preferences of the molecule.

Hirshfeld Atom Refinement (HAR) Approaches

Hirshfeld Atom Refinement (HAR) is a sophisticated method used in X-ray crystallography that employs aspherical atomic scattering factors derived from quantum mechanical calculations to refine crystal structures. This technique provides more accurate positions and anisotropic displacement parameters (ADPs), especially for hydrogen atoms, compared to traditional spherical atom models. nih.govresearchgate.net

A study on N-(3-nitrophenyl)cinnamamide, a compound structurally analogous to this compound, utilized HAR to compare with results from Density Functional Theory (DFT) geometry optimizations. mdpi.com The study highlighted that traditional crystal structure refinement using spherical atoms can provide a poor fit for the experimental electron density, especially where deformation densities from bonding electrons are significant. mdpi.com The HAR approach, by accounting for the aspherical nature of atoms in a molecule, offers a more realistic representation of the electron distribution. nih.govgoettingen-research-online.dersc.org For this compound, applying HAR would be expected to yield a more accurate molecular geometry, particularly for the hydrogen atoms of the phenyl rings and the carboxylic acid group. This enhanced precision is critical for a detailed understanding of the molecule's conformation and intermolecular interactions in the solid state. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electrostatic potential on the electron density surface of a molecule. numberanalytics.comchemrxiv.org It helps in identifying the regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.netresearchgate.netwuxiapptec.com

For this compound, an MEP map would typically show negative potential (usually colored red or yellow) around the oxygen atoms of the nitro and carboxylic acid groups, indicating these as the most likely sites for electrophilic attack and for acting as hydrogen bond acceptors. Conversely, the hydrogen atom of the carboxylic acid group and, to a lesser extent, the hydrogen atoms on the phenyl rings would exhibit positive potential (usually colored blue), marking them as sites for nucleophilic attack and as hydrogen bond donors. The MEP analysis thus provides a clear picture of the molecule's reactive behavior and its potential for forming specific intermolecular interactions.

| Region | Predicted Electrostatic Potential | Significance |

| Oxygen atoms of the nitro group | Negative | Potential site for electrophilic attack and hydrogen bond acceptor. |

| Oxygen atoms of the carboxylic acid group | Negative | Potential site for electrophile attack and hydrogen bond acceptor. |

| Hydrogen atom of the carboxylic acid group | Positive | Potential site for nucleophilic attack and hydrogen bond donor. |

| Phenyl rings | Generally neutral with some positive regions on hydrogens | Can participate in π-π stacking interactions. |

This table is a representation of expected MEP characteristics based on general principles for the functional groups present in the molecule.

Spectroscopic Property Simulations

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules, providing a direct link between the molecular structure and the experimental spectra.

Density Functional Theory (DFT) calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. sfasu.eduresearchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. These theoretical predictions are often scaled to account for anharmonicity and other systematic errors in the calculations, leading to excellent agreement with experimental data.

For this compound, a DFT study, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would predict the characteristic vibrational frequencies. Key predicted vibrations would include the C=O stretching of the carboxylic acid, the asymmetric and symmetric stretching of the NO₂ group, C=C stretching of the acrylic backbone, and various C-H and C-C stretching and bending modes of the phenyl rings. A study on the related N-(3-nitrophenyl)cinnamamide demonstrated that DFT calculations could accurately model the vibrational modes. mdpi.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3500-2500 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C=O stretch (carboxylic acid) | 1725-1700 |

| C=C stretch (alkene) | 1650-1600 |

| NO₂ asymmetric stretch | 1550-1500 |

| NO₂ symmetric stretch | 1350-1300 |

| C-O stretch (carboxylic acid) | 1320-1210 |

This table provides expected ranges for key vibrational modes based on typical values for the functional groups.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.net It provides information about the excited states, including their energies, oscillator strengths, and the nature of the electronic transitions (e.g., π→π, n→π).

A TD-DFT analysis of this compound would predict the wavelengths of maximum absorption (λₘₐₓ) and the corresponding electronic transitions. The presence of the conjugated system involving the phenyl rings, the acrylic double bond, and the nitro group is expected to give rise to intense π→π* transitions in the UV region. The nitro group might also introduce n→π* transitions. Such calculations are crucial for understanding the photophysical properties of the molecule. Studies on similar organic molecules have shown that TD-DFT calculations can reliably reproduce experimental UV-Vis spectra. mdpi.com

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. acs.orgnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics, flexibility, and intermolecular interactions. acs.orgrsc.orgdntb.gov.ua

For this compound, MD simulations could be employed to explore its conformational landscape. The molecule possesses several rotatable bonds, including those connecting the phenyl rings to the acrylic acid backbone and the C-C single bond in the acrylic moiety. MD simulations would allow for the sampling of different conformations and the determination of their relative energies and populations. This is particularly important for understanding how the molecule behaves in solution or in a biological environment. While specific MD studies on this exact molecule are not widely reported, research on cinnamic acid derivatives has utilized MD simulations to investigate their interactions with biological targets. scielo.br Such simulations can reveal the preferred binding modes and the dynamic nature of the interactions.

Polarizability and Hyperpolarizability Calculations for Non-Linear Optics (NLO)

A comprehensive review of scientific literature reveals that specific experimental or theoretical studies on the polarizability and hyperpolarizability of this compound are not publicly available. However, the non-linear optical (NLO) properties of structurally analogous molecules, particularly chalcone (B49325) derivatives and other push-pull systems containing nitrophenyl groups, have been extensively investigated using computational methods. These studies provide a robust framework for how the NLO properties of this compound could be theoretically characterized.

The investigation of NLO properties is crucial for the development of new materials for photonic and optoelectronic applications. The key parameters of interest are the molecular linear polarizability (α), which describes the linear response of the electron cloud to an external electric field, and the first-order hyperpolarizability (β), which quantifies the second-order NLO response. Large hyperpolarizability values are indicative of a significant NLO response, which is desirable for applications like second-harmonic generation (SHG).

Theoretical Methodologies

The primary computational tool for predicting NLO properties is Density Functional Theory (DFT). tandfonline.comresearchgate.net DFT calculations allow for the optimization of the molecular geometry and the subsequent calculation of electronic properties. For NLO calculations, specific functionals and basis sets are chosen to accurately describe the electronic behavior, especially in response to an electric field.

Research on similar chalcone-based molecules frequently employs the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or CAM-B3LYP (Coulomb-attenuating method B3LYP) functionals. redalyc.orgresearchgate.netaip.org The CAM-B3LYP functional is a long-range corrected functional that often provides more accurate results for charge-transfer systems, which is relevant for push-pull molecules like the title compound. The choice of basis set is also critical, with Pople-style basis sets such as 6-311++G(d,p) or 6-31+G(d) being common choices, as they include diffuse and polarization functions necessary for accurately calculating electronic cloud distribution and response. researchgate.netresearchgate.net

The first hyperpolarizability (β) can be calculated using several approaches. The finite-field (FF) method is a common technique where the energy or dipole moment of the molecule is calculated under the influence of a series of static electric fields of different strengths. The polarizability and hyperpolarizability tensors are then extracted from the derivatives of the energy or dipole moment with respect to the applied field.

Another powerful method is the sum-over-states (SOS) approach, which calculates hyperpolarizability by considering the contributions of various electronic excited states. aip.orgmrs-j.orgrsc.org The SOS expression for β involves transition dipole moments between the ground state and excited states, as well as the energies of these transitions. This method provides valuable insight into which specific electronic transitions are responsible for the NLO response. chemrxiv.orgnih.gov Time-dependent DFT (TD-DFT) is used to obtain the necessary excitation energies and transition moments for the SOS calculations. chemrxiv.org

Solvent effects are also a critical consideration, as the NLO properties of a molecule can change significantly in different environments. The Polarizable Continuum Model (PCM) is a widely used method to simulate the presence of a solvent in computational calculations, providing a more realistic prediction of molecular properties in solution. redalyc.orgresearchgate.net

Expected Research Findings

Based on studies of analogous compounds, a computational investigation of this compound would likely reveal a significant first-order hyperpolarizability (β). This is due to its molecular structure, which features an electron-donating group (the phenyl ring) and an electron-withdrawing group (the nitrophenyl moiety) connected by a π-conjugated bridge (the acrylic acid backbone). This "push-pull" architecture facilitates intramolecular charge transfer (ICT) upon electronic excitation, a key mechanism for generating a strong second-order NLO response. nih.gov